2-Cyclopropyl-6-propylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-8-6-9(13)12-10(11-8)7-4-5-7/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONWTHYQYIKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This method allows for the introduction of both the cyclopropyl and propyl groups in a controlled manner before ring closure.
Halogenation and Nucleophilic Substitution
After obtaining the pyrimidin-4-ol intermediate, selective chlorination at the 4- and 6-positions (e.g., using POCl3) can be performed to activate these sites for further substitution. For example:
- Treatment of pyrimidin-4-ol with phosphorus oxychloride (POCl3) converts the hydroxyl group to a chlorine substituent.
- Subsequent nucleophilic substitution with cyclopropylamine or propylthiol derivatives introduces the cyclopropyl or propyl groups at specific positions.
This approach is useful for fine-tuning the substitution pattern on the pyrimidine ring and is exemplified in the preparation of ticagrelor intermediates structurally related to this compound.
Alkylation under Phase Transfer Catalysis
Alkylation of pyrimidin-4-ol derivatives can be facilitated by phase transfer catalysts such as tetrabutylammonium bromide, which enhances the reaction rate and yield of alkylation reactions with alkyl halides (e.g., propyl iodide). This method allows for mild reaction conditions, typically at 30-35°C, and provides good control over regioselectivity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of β-ketoester | Propyl iodide, base, tetrabutylammonium bromide | 30-35 | 24 hours | ~65-70 | Phase transfer catalysis improves yield |
| Cyclization with benzamidine | Benzamidine, formamide or water | 20-25 | 1-2 hours | 70-80 | Formation of pyrimidin-4-ol core |
| Chlorination | POCl3 | Reflux or 40-50 | 2-4 hours | 80-90 | Converts hydroxyl to chloro group |
| Nucleophilic substitution | Cyclopropylamine or propylthiol | 30-35 | 12-24 hours | 75-85 | Introduces cyclopropyl or propyl group |
| Isolation and purification | Filtration, washing with water/cyclohexane | Ambient | — | — | Drying under reduced pressure |
Research Findings and Optimization
- The use of phase transfer catalysts significantly improves alkylation efficiency and selectivity at moderate temperatures, reducing side reactions.
- Controlling pH during workup (e.g., acidification to pH < 2) helps in precipitating the product with high purity.
- Drying under reduced pressure at moderate temperatures (40-55°C) preserves product integrity and prevents decomposition.
- Substituent effects on the pyrimidine ring influence the polarity and solubility, which can affect isolation and purification steps.
- Attempts to modify the pyrimidine nitrogen substituents (e.g., N-alkylation or oxygen substitution) have been explored to improve pharmacokinetic properties, though these are more relevant to analogues rather than the exact compound .
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | β-Ketoester + Benzamidine | Alkylation → Cyclization | Straightforward, good yield | Requires careful control of alkylation |
| 2 | Pyrimidin-4-ol intermediate | Chlorination → Nucleophilic substitution | High regioselectivity | Use of corrosive reagents (POCl3) |
| 3 | Pyrimidin-4-ol + Alkyl halide + PTC | Direct alkylation under PTC conditions | Mild conditions, scalable | May require long reaction times |
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-propylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrimidin-4-ol group to a pyrimidin-4-one derivative.
Reduction: Reduction reactions can reduce the pyrimidin-4-ol group to a pyrimidin-4-amine derivative.
Substitution: Substitution reactions can replace the hydrogen atoms on the pyrimidin-4-ol core with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include alkyl halides and amines, with reaction conditions varying based on the specific substitution desired.
Major Products Formed:
Oxidation: Pyrimidin-4-one derivatives.
Reduction: Pyrimidin-4-amine derivatives.
Substitution: Various substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 2-Cyclopropyl-6-propylpyrimidin-4-ol typically involves:
- Condensation Reaction : Combining suitable pyrimidinone derivatives with alkyl halides to form the pyrimidin-4-ol core.
- Substitution Reactions : Introducing cyclopropyl and propyl groups at specific positions.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
The molecular formula of this compound is with a molecular weight of 178.23 g/mol, indicating its potential for various chemical interactions and biological activities .
Medicinal Chemistry
This compound shows promise in medicinal applications, particularly as a potential therapeutic agent. Its interactions with biological targets suggest possible roles in:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation. A study highlighted its nanomolar inhibition against CDK9, suggesting strong potential as an anticancer agent .
- Anti-inflammatory Effects : Research has demonstrated that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vitro assays have shown significant suppression of COX activity, indicating that this compound may also exhibit anti-inflammatory properties .
Biological Probes
This compound can serve as a biological probe to study molecular interactions within various biological systems. Its unique structure allows for the exploration of enzyme-substrate relationships and receptor-ligand dynamics, providing insights into cellular mechanisms and disease pathways .
Industrial Applications
In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and materials. Its role as a building block for more complex organic compounds makes it valuable in the development of novel materials with specific properties .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for predicting the biological activity of this compound. Variations in substituents can significantly affect its potency and selectivity against specific biological targets. The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl at C2, Propyl at C6 | Potential anticancer and anti-inflammatory effects |
| 2-Cyclopropyl-6-isopropylpyrimidin-4-ol | Cyclopropyl at C2, Isopropyl at C6 | Similar activity profile |
| 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol | Cyclopropyl at C2, Methoxyphenyl at C6 | Enhanced lipophilicity; potential for greater bioactivity |
Inhibition of CDKs
A focused study evaluated various pyrimidine derivatives for their ability to inhibit CDKs involved in cancer progression. Compounds structurally related to this compound displayed significant inhibition against CDK9, reinforcing its therapeutic potential .
Anti-inflammatory Assays
In vivo experiments indicated that certain pyrimidine derivatives could substantially reduce inflammatory markers in animal models. These findings suggest that this compound may similarly modulate inflammatory pathways .
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-propylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in Pyrimidine Derivatives
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Properties
Cyclopropyl vs. The latter’s sulfur atom may increase reactivity but also toxicity risks .
Propyl vs. Isopropyl (Position 6):
- The linear propyl chain in the target compound offers greater conformational flexibility than the branched isopropyl group in 2-Cyclopropyl-6-isopropylpyrimidin-4-ol, which could influence binding affinity in hydrophobic pockets .
Hydroxyl vs. Carboxylic Acid (Position 4):
- The hydroxyl group in this compound is less acidic (pKa ~10) than the carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pKa ~4–5), resulting in lower aqueous solubility but better lipid bilayer penetration .
Vinyl vs. Propyl (Position 6):
- The vinyl group in 2-Cyclopropyl-6-vinylpyrimidin-4-ol introduces unsaturation, increasing reactivity toward electrophiles or free radicals. This contrasts with the chemically inert propyl chain in the target compound .
Biological Activity
2-Cyclopropyl-6-propylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activity. This compound features a cyclopropyl group at the 2-position and a propyl group at the 6-position of the pyrimidin-4-ol core. This unique structural configuration may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C1: Cyclopropyl group
- C6: Propyl group
- C4: Hydroxyl group
This structure suggests potential lipophilicity, which can enhance its ability to penetrate biological membranes and interact with cellular components.
The biological effects of this compound are hypothesized to arise from its interaction with specific enzymes or receptors. The exact mechanism remains to be fully elucidated; however, preliminary studies suggest that it may act as an inhibitor of certain kinases or other molecular targets implicated in disease pathways. For instance, similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and have been linked to cancer proliferation .
Anticancer Potential
Research indicates that pyrimidine derivatives, including those structurally related to this compound, exhibit significant anticancer activity. For example, compounds with similar structural features have demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that some derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The potential for this compound to modulate inflammatory pathways warrants further investigation .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical in predicting the biological activity of this compound. Variations in substituents at the 2 and 6 positions can significantly influence the compound's potency and selectivity against specific biological targets. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl at C2, Propyl at C6 | Potential anticancer and anti-inflammatory |
| 2-Cyclopropyl-6-isopropylpyrimidin-4-ol | Cyclopropyl at C2, Isopropyl at C6 | Similar activity profile |
| 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol | Cyclopropyl at C2, Methoxyphenyl at C6 | Enhanced lipophilicity; potential for greater bioactivity |
This table highlights how modifications can lead to variations in biological activity, emphasizing the importance of structural analysis in drug development.
Case Studies
- Inhibition of CDKs : A study evaluated a series of pyrimidine derivatives for their ability to inhibit CDKs involved in cancer progression. Compounds structurally related to this compound displayed nanomolar inhibition against CDK9, indicating strong potential as therapeutic agents .
- Anti-inflammatory Assays : In vivo experiments demonstrated that certain pyrimidine derivatives could significantly reduce inflammation markers in animal models. These findings suggest that this compound may similarly affect inflammatory pathways .
Q & A
Q. Methodological Answer :
- Synthetic Pathways :
- Cyclopropane Introduction : Use a cyclopropanation reaction (e.g., Simmons-Smith reaction) to introduce the cyclopropyl group. Substituted pyrimidine precursors (e.g., 2-chloro-6-propylpyrimidin-4-ol) can undergo nucleophilic substitution with cyclopropylboronic acids under Suzuki-Miyaura coupling conditions .
- Propyl Group Addition : Alkylation of pyrimidin-4-ol derivatives with propyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Optimization Strategies :
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and propyl chain signals (δ 0.9 ppm for CH₃, δ 1.5–1.7 ppm for CH₂). Pyrimidine ring protons appear downfield (δ 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C₁₀H₁₃N₂O (calc. 177.1028). Fragmentation patterns help validate substituent positions .
- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and pyrimidine ring C=N stretches (1600–1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?
Q. Methodological Answer :
- Comparative Solubility Studies : Test solubility in DMSO, methanol, and water at 25°C using UV-Vis spectroscopy. Pre-equilibrate solutions for 24 hours to account for kinetic delays .
- Stability Profiling :
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)). Calculate Fukui indices to identify electrophilic sites (e.g., C-2 and C-6 positions) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group and steric effects from the cyclopropyl moiety .
Advanced: How does the cyclopropyl group influence the compound’s electronic properties compared to other substituents?
Q. Methodological Answer :
- Cyclopropyl vs. Alkyl Substituents :
- Electron-Withdrawing Effect : Cyclopropane’s ring strain increases electron withdrawal, lowering pyrimidine ring electron density (confirmed via NBO analysis). Compare with propyl’s electron-donating inductive effect .
- Experimental Validation : Use cyclic voltammetry to measure oxidation potentials. Cyclopropyl derivatives show higher oxidation potentials (+0.3 V vs. Ag/AgCl) than alkyl-substituted analogs .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Q. Methodological Answer :
- Byproduct Identification : Use LC-MS to detect impurities (e.g., dimerization products or hydroxyl group oxidation).
- Process Optimization :
Advanced: How can researchers validate the biological activity of this compound against fungal targets?
Q. Methodological Answer :
- Antifungal Assays :
- MIC Determination : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Include positive controls (e.g., fluconazole) .
- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess cell wall disruption.
- Synergy Testing : Combine with azoles and measure fractional inhibitory concentration (FIC) indices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
